Cas no 1343928-12-0 (2-(1-methyl-2,3-dihydro-1H-indol-5-yl)acetaldehyde)

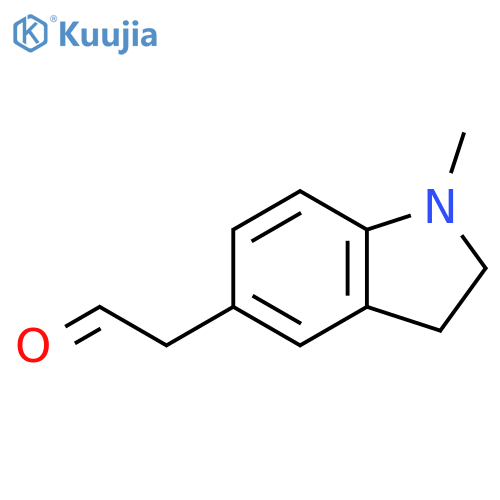

1343928-12-0 structure

商品名:2-(1-methyl-2,3-dihydro-1H-indol-5-yl)acetaldehyde

2-(1-methyl-2,3-dihydro-1H-indol-5-yl)acetaldehyde 化学的及び物理的性質

名前と識別子

-

- 2-(1-methyl-2,3-dihydro-1H-indol-5-yl)acetaldehyde

- 1H-Indole-5-acetaldehyde, 2,3-dihydro-1-methyl-

- 2-(1-Methylindolin-5-yl)acetaldehyde

- AKOS014195920

- 1343928-12-0

- CS-0350324

- EN300-1853031

-

- インチ: 1S/C11H13NO/c1-12-6-4-10-8-9(5-7-13)2-3-11(10)12/h2-3,7-8H,4-6H2,1H3

- InChIKey: ZEWCLQXEEMTNKF-UHFFFAOYSA-N

- ほほえんだ: N1(C)C2=C(C=C(CC=O)C=C2)CC1

計算された属性

- せいみつぶんしりょう: 175.099714038g/mol

- どういたいしつりょう: 175.099714038g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 193

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.5

- トポロジー分子極性表面積: 20.3Ų

じっけんとくせい

- 密度みつど: 1.097±0.06 g/cm3(Predicted)

- ふってん: 330.8±30.0 °C(Predicted)

- 酸性度係数(pKa): 6.25±0.20(Predicted)

2-(1-methyl-2,3-dihydro-1H-indol-5-yl)acetaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1853031-2.5g |

2-(1-methyl-2,3-dihydro-1H-indol-5-yl)acetaldehyde |

1343928-12-0 | 2.5g |

$1791.0 | 2023-09-18 | ||

| Enamine | EN300-1853031-0.1g |

2-(1-methyl-2,3-dihydro-1H-indol-5-yl)acetaldehyde |

1343928-12-0 | 0.1g |

$804.0 | 2023-09-18 | ||

| Enamine | EN300-1853031-5.0g |

2-(1-methyl-2,3-dihydro-1H-indol-5-yl)acetaldehyde |

1343928-12-0 | 5g |

$3147.0 | 2023-06-01 | ||

| Enamine | EN300-1853031-10.0g |

2-(1-methyl-2,3-dihydro-1H-indol-5-yl)acetaldehyde |

1343928-12-0 | 10g |

$4667.0 | 2023-06-01 | ||

| Enamine | EN300-1853031-1g |

2-(1-methyl-2,3-dihydro-1H-indol-5-yl)acetaldehyde |

1343928-12-0 | 1g |

$914.0 | 2023-09-18 | ||

| Enamine | EN300-1853031-0.5g |

2-(1-methyl-2,3-dihydro-1H-indol-5-yl)acetaldehyde |

1343928-12-0 | 0.5g |

$877.0 | 2023-09-18 | ||

| Enamine | EN300-1853031-0.25g |

2-(1-methyl-2,3-dihydro-1H-indol-5-yl)acetaldehyde |

1343928-12-0 | 0.25g |

$840.0 | 2023-09-18 | ||

| Enamine | EN300-1853031-0.05g |

2-(1-methyl-2,3-dihydro-1H-indol-5-yl)acetaldehyde |

1343928-12-0 | 0.05g |

$768.0 | 2023-09-18 | ||

| Enamine | EN300-1853031-1.0g |

2-(1-methyl-2,3-dihydro-1H-indol-5-yl)acetaldehyde |

1343928-12-0 | 1g |

$1086.0 | 2023-06-01 | ||

| Enamine | EN300-1853031-5g |

2-(1-methyl-2,3-dihydro-1H-indol-5-yl)acetaldehyde |

1343928-12-0 | 5g |

$2650.0 | 2023-09-18 |

2-(1-methyl-2,3-dihydro-1H-indol-5-yl)acetaldehyde 関連文献

-

Cynthia J. Olson Reichhardt,Charles Reichhardt Soft Matter, 2014,10, 6332-6338

-

4. Synthesis of color-tunable tannic acid-based carbon dots for multicolor/white light-emitting diodes†Yan Li,Yulong An,Menglin Chen,Hao Tian,Rui Shi,Xiahong He New J. Chem., 2021,45, 22559-22563

-

5. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488

1343928-12-0 (2-(1-methyl-2,3-dihydro-1H-indol-5-yl)acetaldehyde) 関連製品

- 2228287-44-1(1-{1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}ethan-1-amine)

- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)

- 2244088-11-5(INDEX NAME NOT YET ASSIGNED)

- 2229526-53-6(5-(2-methyloxiran-2-yl)-1-benzofuran)

- 2229150-95-0(3-(quinoxalin-2-yl)but-3-en-1-amine)

- 332161-42-9(2-{5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)

- 2680825-12-9(tert-butyl N-(5-bromo-6-methoxy-4-methylpyridin-3-yl)carbamate)

- 151095-12-4(6-acetyl-1H,2H,3H-thieno2,3-b1,4thiazin-2-one)

- 1226438-42-1(1-(4-chlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-5-(3-nitrophenyl)-1H-imidazole)

- 64028-63-3(5-Norbornene-2-carboxylic tetrahydrofurfurylester)

推奨される供給者

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量